molecular formula C14H14Cl2N2O3 B1617750 Isovaledione CAS No. 70017-93-5

Isovaledione

Cat. No.: B1617750
CAS No.: 70017-93-5
M. Wt: 329.2 g/mol
InChI Key: GPUHJQHXIFJPGN-UHFFFAOYSA-N
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Description

Isovaledione (systematic IUPAC name pending verification) is a derivative of 3,5-dichloroaniline, a compound with the molecular formula C₆H₅Cl₂N. Key derivatives of 3,5-dichloroaniline include this compound, procymidone, quinoxyfen, and vinclozolin, all of which share the dichlorinated aromatic core but differ in functional groups and applications .

This compound’s synthesis likely involves ammonolysis or nitration-reduction pathways similar to those used for 3,5-dichloroaniline derivatives. Its applications span agrochemicals and pharmaceuticals, though specific mechanistic studies are scarce .

Properties

CAS No.

70017-93-5

Molecular Formula

C14H14Cl2N2O3

Molecular Weight

329.2 g/mol

IUPAC Name

3-(3,5-dichlorophenyl)-1-(3-methylbutanoyl)imidazolidine-2,4-dione

InChI

InChI=1S/C14H14Cl2N2O3/c1-8(2)3-12(19)17-7-13(20)18(14(17)21)11-5-9(15)4-10(16)6-11/h4-6,8H,3,7H2,1-2H3

InChI Key

GPUHJQHXIFJPGN-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl

Canonical SMILES

CC(C)CC(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl

Other CAS No.

70017-93-5

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

2.1 Structural and Physicochemical Properties

The dichlorinated aromatic backbone is common to isovaledione and its analogs, but functional group variations dictate their properties and uses. Below is a comparative table:

Compound Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Solubility Key Functional Groups
This compound Not fully reported Not reported Not reported Not reported Likely lipophilic Ketone, dichloroaromatic core
Procymidone C₁₃H₁₁Cl₂NO₂ 284.14 166–168 Decomposes Insoluble in water; soluble in organic solvents Amide, dichloroaromatic core
Quinoxyfen C₁₅H₈Cl₂NO₂ 309.14 106–108 Not reported Low water solubility Ether, dichloroaromatic core
Vinclozolin C₁₂H₉Cl₂NO₃ 286.11 108–110 Sublimes at 208 Lipophilic Imide, dichloroaromatic core

Data compiled from synthesis and characterization studies of 3,5-dichloroaniline derivatives .

  • This compound : Presumed to contain a ketone group, which may enhance reactivity in catalytic or pesticidal applications.
  • Procymidone : Features an amide group, contributing to its use as a fungicide with systemic activity.
  • Quinoxyfen: Contains an ether linkage, optimizing its mobility in plant tissues for antifungal action.
  • Vinclozolin : An imide derivative historically used as a fungicide but restricted due to endocrine-disrupting effects.
2.4 Stability and Environmental Impact
  • This compound : Stability under UV light or hydrolysis is unreported but critical for field efficacy.
  • Procymidone : Moderate persistence in soil (half-life ~30 days).
  • Quinoxyfen: Low water solubility reduces leaching but raises bioaccumulation risks.

Research Findings and Gaps

  • This compound : Requires further studies on synthesis optimization, spectroscopic characterization (e.g., NMR, IR), and bioactivity profiling.
  • Comparative Efficacy: Procymidone and quinoxyfen outperform this compound in antifungal activity, but this compound’s ketone group may offer novel reactivity in catalysis .
  • Toxicity : Vinclozolin’s endocrine disruption highlights the need for this compound’s toxicological assessment.

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